tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate typically involves the reaction of 4-amino-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted carbamates. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-amino-5-dimethylphenyl)carbamate
- tert-Butyl N-(4-amino-3,5-dimethylphenyl)carbamate
- tert-Butyl N-(4-amino-2,6-dimethylphenyl)carbamate
Uniqueness
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
810662-51-2 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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